3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound with a complex structure, featuring a biphenyl core substituted with benzyllcarbamoyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . . The difluoro groups are usually introduced via electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high yields . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzoic acid: Commonly used as a food preservative and in the treatment of fungal infections.
Uniqueness
3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to its specific substitution pattern and the presence of both benzyllcarbamoyl and difluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1095208-44-8 |
---|---|
Molecular Formula |
C27H19F2NO3 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[2-(benzylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate |
InChI |
InChI=1S/C27H19F2NO3/c28-21-12-13-22(24(29)16-21)20-11-14-25(33-27(32)19-9-5-2-6-10-19)23(15-20)26(31)30-17-18-7-3-1-4-8-18/h1-16H,17H2,(H,30,31) |
InChI Key |
JZDXMQWIUAXJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.